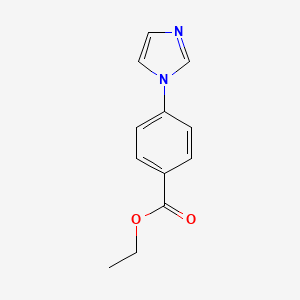

Ethyl 4-(1H-imidazol-1-YL)benzoate

CAS No.: 86718-07-2

Cat. No.: VC3740859

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86718-07-2 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | ethyl 4-imidazol-1-ylbenzoate |

| Standard InChI | InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3 |

| Standard InChI Key | JXZSKUXJSZZMON-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 |

Introduction

Chemical Structure and Properties

Ethyl 4-(1H-imidazol-1-YL)benzoate consists of an imidazole ring attached to the para position of a benzoate backbone. This structural arrangement creates distinct physical and chemical properties that differentiate it from related compounds.

Molecular Characteristics

The compound possesses a molecular formula of C12H12N2O2, similar to its pyrazole analog but with an imidazole ring replacing the pyrazole moiety. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, contributes significantly to the compound's chemical behavior.

Unlike its close structural analog ethyl 4-(1H-pyrazol-1-yl)benzoate, which contains a pyrazole ring, the imidazole group in this compound provides different electronic properties and potential hydrogen bonding patterns. The imidazole ring contains two nitrogen atoms in positions 1 and 3, with one nitrogen carrying a lone pair that can participate in hydrogen bonding interactions.

Physical Properties

While specific experimental data for this exact compound is limited, its properties can be reasonably inferred based on structural similarities to related compounds. The molecular weight of Ethyl 4-(1H-imidazol-1-YL)benzoate is expected to be approximately 216 g/mol, similar to its pyrazole counterpart.

The compound likely forms crystalline structures with specific intermolecular interactions. These interactions would be influenced by the imidazole ring's ability to engage in hydrogen bonding and π-π stacking, potentially resulting in a different crystal packing arrangement compared to its pyrazole analog.

Synthesis Methods

General Synthetic Routes

The synthesis of Ethyl 4-(1H-imidazol-1-YL)benzoate can be approached through several methods, drawing parallels from the synthesis of related compounds.

Nucleophilic Substitution Approach

One viable synthetic route would involve a nucleophilic substitution reaction between imidazole and an appropriately substituted benzoate precursor. This approach typically requires:

-

A para-halogenated ethyl benzoate (such as ethyl 4-bromobenzoate or ethyl 4-iodobenzoate)

-

Imidazole as the nucleophile

-

A suitable base (potassium carbonate or sodium hydride)

-

An appropriate solvent system (dimethylformamide or acetone)

The reaction would proceed via nucleophilic aromatic substitution, with the imidazole nitrogen attacking the halogenated carbon position on the benzoate ring.

Palladium-Catalyzed Coupling

Drawing from the synthesis methods of related compounds, a palladium-catalyzed coupling reaction might also be effective:

| Reaction Component | Details |

|---|---|

| Starting Materials | Ethyl 4-iodobenzoate and imidazole |

| Catalyst System | Palladium acetate with triphenylphosphine ligand |

| Base | Potassium hydroxide or potassium carbonate |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Reaction Conditions | 110°C for approximately 10 hours |

| Expected Yield | 85-93% after purification |

This synthetic approach would be similar to the one described for 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID in the literature, which utilizes potassium hydroxide in dimethyl sulfoxide at elevated temperatures .

Esterification Route

An alternative synthetic strategy would involve initial synthesis of 4-(1H-imidazol-1-yl)benzoic acid, followed by esterification:

-

Synthesis of 4-(1H-imidazol-1-yl)benzoic acid via coupling of imidazole with 4-bromobenzoic acid

-

Esterification of the resulting acid with ethanol using an acid catalyst or through activation methods

The esterification reaction would likely proceed under standard conditions using catalytic sulfuric acid or thionyl chloride, followed by reaction with ethanol.

Structural Analysis

Conformational Features

The structural characteristics of Ethyl 4-(1H-imidazol-1-YL)benzoate would include several key conformational features:

-

The dihedral angle between the imidazole and benzene planes would likely differ from that of its pyrazole analog (which has a reported dihedral angle of 76.06°) due to different electronic interactions

-

The ethyl ester group would likely adopt an antiperiplanar conformation similar to related esters

-

The compound would likely exhibit specific intermolecular interactions, particularly those involving the imidazole nitrogen atoms

These structural features would influence the compound's reactivity, crystalline arrangement, and biological interactions.

Spectroscopic Characterization

Expected spectroscopic data for Ethyl 4-(1H-imidazol-1-YL)benzoate would include:

| Spectroscopic Method | Expected Key Features |

|---|---|

| Nuclear Magnetic Resonance (NMR) | - Distinct signals for imidazole protons (typically 7-8 ppm) - Aromatic protons of the benzene ring (7-8 ppm) - Characteristic ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) |

| Infrared Spectroscopy (IR) | - Strong carbonyl stretching band (~1700-1720 cm⁻¹) - C-N stretching vibrations from the imidazole ring - C-O stretching of the ester group |

| Mass Spectrometry | - Molecular ion peak at m/z 216 - Fragment ions representing loss of ethoxy group and imidazole moiety |

These spectroscopic profiles would be valuable for confirming the structure and purity of synthesized samples.

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of Ethyl 4-(1H-imidazol-1-YL)benzoate would be influenced by several structural elements:

-

The imidazole ring provides specific electronic properties and hydrogen bonding capabilities distinct from other heterocycles

-

The ester group serves as a potential pharmacophore and may influence membrane permeability

-

The rigid structure created by the benzene-imidazole system could affect binding to biological targets

Industrial and Research Applications

Beyond potential biological applications, this compound may serve various functions in chemical research and industry:

-

As a synthetic intermediate for more complex chemical structures

-

As a model compound for studying imidazole chemistry

-

As a precursor for materials science applications, particularly in systems utilizing nitrogen-containing heterocycles

Comparative Analysis

Comparison with Structurally Related Compounds

To better understand the properties of Ethyl 4-(1H-imidazol-1-YL)benzoate, a comparison with structurally related compounds provides valuable insights:

This comparison highlights how relatively minor structural variations can lead to significant differences in chemical behavior and biological activity.

Substituent Effects

The imidazole ring in Ethyl 4-(1H-imidazol-1-YL)benzoate introduces specific electronic effects:

These electronic effects would distinguish this compound from its structural analogs and influence its chemical behavior.

Research Applications and Future Directions

Current Research Focus

Current research on imidazole-containing compounds focuses on several areas that might be relevant to Ethyl 4-(1H-imidazol-1-YL)benzoate:

-

Development of novel antimicrobial agents

-

Investigation of enzyme inhibitors for therapeutic applications

-

Exploration of heterocyclic compounds as synthetic building blocks

Analytical Methods for Study

Several analytical approaches would be valuable for further research on this compound:

-

X-ray crystallography to determine precise three-dimensional structure

-

Computational modeling to predict properties and biological interactions

-

Structure-activity relationship studies to optimize biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume